molecular formula C10H14N2O B14417938 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- CAS No. 83286-31-1

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B14417938
CAS No.: 83286-31-1
M. Wt: 178.23 g/mol
InChI Key: PPGXURQXOWOENP-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles can be achieved through flow chemistry techniques. For example, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported. This method offers advantages in terms of safety and product purity .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazoles and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, although the exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83286-31-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4,4-dimethyl-2-(1-methylpyrrol-2-yl)-5H-1,3-oxazole

InChI

InChI=1S/C10H14N2O/c1-10(2)7-13-9(11-10)8-5-4-6-12(8)3/h4-6H,7H2,1-3H3

InChI Key

PPGXURQXOWOENP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CN2C)C

Origin of Product

United States

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